molecular formula C20H13BrN2O4 B11548713 6-bromo-2-(2,4-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-bromo-2-(2,4-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11548713
M. Wt: 425.2 g/mol
InChI Key: PAQGBFGTQAYWSX-UHFFFAOYSA-N
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Description

6-bromo-2-(2,4-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of bromine, nitro, and dimethylphenyl groups attached to the benzo[de]isoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(2,4-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method is the bromination of isoquinoline derivatives. For instance, quinoline and isoquinoline can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene . This method can be adapted to introduce the bromine atom at the desired position on the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(2,4-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is commonly used for oxidation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield pyridine-3,4-dicarboxylic acid, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

6-bromo-2-(2,4-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of advanced materials with specific properties.

Mechanism of Action

The exact mechanism of action of 6-bromo-2-(2,4-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of the nitro group suggests potential involvement in redox reactions, while the bromine atom may participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-(2,4-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The combination of bromine, nitro, and dimethylphenyl groups on the isoquinoline core makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H13BrN2O4

Molecular Weight

425.2 g/mol

IUPAC Name

6-bromo-2-(2,4-dimethylphenyl)-5-nitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C20H13BrN2O4/c1-10-6-7-15(11(2)8-10)22-19(24)13-5-3-4-12-17(13)14(20(22)25)9-16(18(12)21)23(26)27/h3-9H,1-2H3

InChI Key

PAQGBFGTQAYWSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4Br)[N+](=O)[O-])C2=O)C

Origin of Product

United States

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